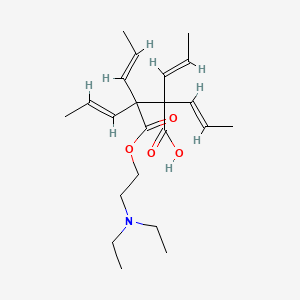

1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate

CAS No.: 97889-84-4

Cat. No.: VC18455560

Molecular Formula: C22H35NO4

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97889-84-4 |

|---|---|

| Molecular Formula | C22H35NO4 |

| Molecular Weight | 377.5 g/mol |

| IUPAC Name | (E)-3-[2-(diethylamino)ethoxycarbonyl]-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoic acid |

| Standard InChI | InChI=1S/C22H35NO4/c1-7-13-21(14-8-2,19(24)25)22(15-9-3,16-10-4)20(26)27-18-17-23(11-5)12-6/h7-10,13-16H,11-12,17-18H2,1-6H3,(H,24,25)/b13-7+,14-8+,15-9+,16-10+ |

| Standard InChI Key | HMFFRWGUXCFTLM-HPWFBKAGSA-N |

| Isomeric SMILES | CCN(CCOC(=O)C(C(C(=O)O)(/C=C/C)/C=C/C)(/C=C/C)/C=C/C)CC |

| Canonical SMILES | CCN(CC)CCOC(=O)C(C=CC)(C=CC)C(C=CC)(C=CC)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two distinct functional groups:

-

Diethylaminoethyl moiety: A tertiary amine group () attached to an ethyl chain, enhancing solubility in polar solvents and facilitating interactions with biological membranes.

-

Tetrapropenylsuccinate backbone: A succinic acid core substituted with a tetrapropenyl group (), introducing hydrophobicity and steric bulk that may modulate receptor binding or catalytic activity .

The IUPAC name, (E)-3-[2-(diethylamino)ethoxycarbonyl]-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoic acid, reflects its geometric isomerism and branching.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 97889-84-4 |

| Molecular Formula | |

| Molecular Weight | 377.5 g/mol |

| IUPAC Name | (E)-3-[2-(diethylamino)ethoxycarbonyl]-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoic acid |

| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step esterification and alkylation process:

-

Succinic Acid Activation: Succinic acid is treated with thionyl chloride to form succinyl chloride, a reactive intermediate.

-

Diethylamine Conjugation: The succinyl chloride reacts with 2-(diethylamino)ethanol under reflux conditions (60–80°C, 6–8 hours) to yield the diethylaminoethyl succinate ester.

-

Tetrapropenyl Incorporation: Propenyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like aluminum chloride.

Analytical Validation

-

Nuclear Magnetic Resonance (NMR): -NMR spectra confirm the presence of propenyl protons (δ 5.2–5.8 ppm) and diethylaminoethyl signals (δ 1.1–1.3 ppm for methyl groups).

-

Mass Spectrometry: High-resolution MS identifies the molecular ion peak at m/z 377.5, consistent with the molecular formula.

Research Gaps and Future Directions

Pharmacokinetic Profiling

Current data lack details on:

-

Absorption/Distribution: Bioavailability studies in model organisms are needed to assess tissue penetration and half-life.

-

Metabolic Pathways: Identification of cytochrome P450 isoforms involved in its metabolism would clarify drug interaction risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume